Minocycline
Minocycline
Minocycline is a semi-synthetic tetracycline prepared by sequential hydrogenolysis, nitration and reductive methylation. Minocycline, together with doxycycline, is regarded as a /third generation/ tetracycline largely replacing the natural products and pro-drugs produced in the early 1950s for mainstream antibiotic applications. Like all tetracyclines, minocycline shows broad spectrum antibacterial and antiprotozoan activity. Minocycline has been extensively cited in the literature with over 5,000 references.
Brand Name:
Vulcanchem
CAS No.:
10118-90-8
VCID:
VC0157902
InChI:
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1
SMILES:
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Molecular Formula:
C23H27N3O7
Molecular Weight:
457.483
Minocycline
CAS No.: 10118-90-8
Main Products
VCID: VC0157902
Molecular Formula: C23H27N3O7
Molecular Weight: 457.483
CAS No. | 10118-90-8 |
---|---|
Product Name | Minocycline |
Molecular Formula | C23H27N3O7 |
Molecular Weight | 457.483 |
IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Standard InChI | InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 |
Standard InChIKey | FFTVPQUHLQBXQZ-KVUCHLLUSA-N |
SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Appearance | Yellow to orange solid |
Description | Minocycline is a semi-synthetic tetracycline prepared by sequential hydrogenolysis, nitration and reductive methylation. Minocycline, together with doxycycline, is regarded as a /third generation/ tetracycline largely replacing the natural products and pro-drugs produced in the early 1950s for mainstream antibiotic applications. Like all tetracyclines, minocycline shows broad spectrum antibacterial and antiprotozoan activity. Minocycline has been extensively cited in the literature with over 5,000 references. |
Reference | The 6-deoxytetracyclines. VII. Alkylated aminotetracyclines possessing unique antibacterial activity. Martel M.J. & Boothe J.H. J. Med. Chem. 1967, 10, 44.Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline. Church R.F.R. et al. J. Org. Chem. 1971, 36, 723. |
PubChem Compound | 54675783 |
Last Modified | Nov 14 2021 |
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